

# Spectroscopic Analysis of Captopril EP Impurity J: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Captopril EP Impurity J*

Cat. No.: *B121658*

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## Introduction

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for the treatment of hypertension and heart failure. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of Captopril, including Impurity J, chemically known as (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid.<sup>[1][2]</sup> The accurate identification and quantification of this impurity are essential for quality control during the manufacturing process of Captopril.

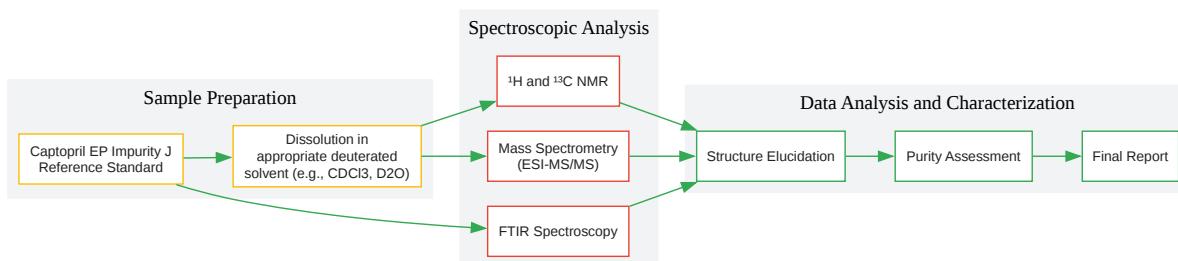
This document provides detailed application notes and protocols for the spectroscopic analysis of **Captopril EP Impurity J**. The methodologies described herein utilize Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to provide a comprehensive characterization of this impurity.

## Chemical Information

Parameter	Value
Chemical Name	(2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Synonyms	S-Acetylcaptopril
Molecular Formula	C <sub>11</sub> H <sub>17</sub> NO <sub>4</sub> S <sup>[1][2][3]</sup>
Molecular Weight	259.32 g/mol <sup>[1][2][3]</sup>
CAS Number	64838-55-7 <sup>[1][2][3]</sup>
Structure	(A chemical structure diagram would be placed here in a formal document)

## Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis and characterization of **Captopril EP Impurity J**.



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Caption: Workflow for Spectroscopic Analysis of **Captopril EP Impurity J**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for the unambiguous identification of **Captopril EP Impurity J**.

## Experimental Protocol

### Instrumentation:

- A 400 MHz or higher field NMR spectrometer.

### Sample Preparation:

- Accurately weigh 5-10 mg of **Captopril EP Impurity J** reference standard.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).
- Transfer the solution to a 5 mm NMR tube.

### $^1\text{H}$ NMR Acquisition Parameters (Illustrative):

Parameter	Recommended Value
Pulse Program	zg30
Number of Scans	16
Relaxation Delay	1.0 s
Acquisition Time	4.0 s
Spectral Width	20 ppm
Temperature	298 K

### $^{13}\text{C}$ NMR Acquisition Parameters (Illustrative):

Parameter	Recommended Value
Pulse Program	zgpg30
Number of Scans	1024
Relaxation Delay	2.0 s
Acquisition Time	1.5 s
Spectral Width	220 ppm
Temperature	298 K

## Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.5	br s	1H	-COOH
~4.5	m	1H	Proline $\alpha$ -CH
~3.6	m	2H	Proline $\delta$ -CH <sub>2</sub>
~3.1	m	2H	-S-CH <sub>2</sub> -
~2.7	m	1H	-CH(CH <sub>3</sub> )-
~2.3	s	3H	-S-C(=O)CH <sub>3</sub>
~2.2	m	2H	Proline $\beta$ -CH <sub>2</sub>
~1.9	m	2H	Proline $\gamma$ -CH <sub>2</sub>
~1.2	d	3H	-CH(CH <sub>3</sub> )-

## Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~195	-S-C(=O)CH <sub>3</sub>
~175	-COOH
~172	-N-C(=O)-
~60	Proline $\alpha$ -CH
~48	Proline $\delta$ -CH <sub>2</sub>
~40	-S-CH <sub>2</sub> -
~35	-CH(CH <sub>3</sub> )-
~30	-S-C(=O)CH <sub>3</sub>
~29	Proline $\beta$ -CH <sub>2</sub>
~25	Proline $\gamma$ -CH <sub>2</sub>
~18	-CH(CH <sub>3</sub> )-

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the impurity, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

## Experimental Protocol

### Instrumentation:

- A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

### Sample Preparation:

- Prepare a stock solution of **Captopril EP Impurity J** reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

- Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

ESI-MS Parameters (Illustrative):

Parameter	Recommended Value
Ionization Mode	Positive or Negative
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	600 L/hr
Mass Range	50-500 m/z

## Expected Mass Spectrometric Data

Ion	[M+H] <sup>+</sup>	[M+Na] <sup>+</sup>	[M-H] <sup>-</sup>
Calculated m/z	260.0896	282.0716	258.0754
Observed m/z	~260.09	~282.07	~258.08

Predicted Fragmentation Pattern (MS/MS of [M+H]<sup>+</sup>):

- Loss of the acetyl group (-42 Da)
- Loss of the thioacetic acid moiety (-76 Da)
- Fragmentation of the proline ring

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

## Experimental Protocol

## Instrumentation:

- An FTIR spectrometer, typically equipped with a KBr pellet accessory or an Attenuated Total Reflectance (ATR) accessory.

## Sample Preparation (KBr Pellet Method):

- Mix approximately 1-2 mg of the **Captopril EP Impurity J** reference standard with ~200 mg of dry KBr powder.
- Grind the mixture to a fine powder.
- Press the powder into a thin, transparent pellet using a hydraulic press.

## FTIR Acquisition Parameters (Illustrative):

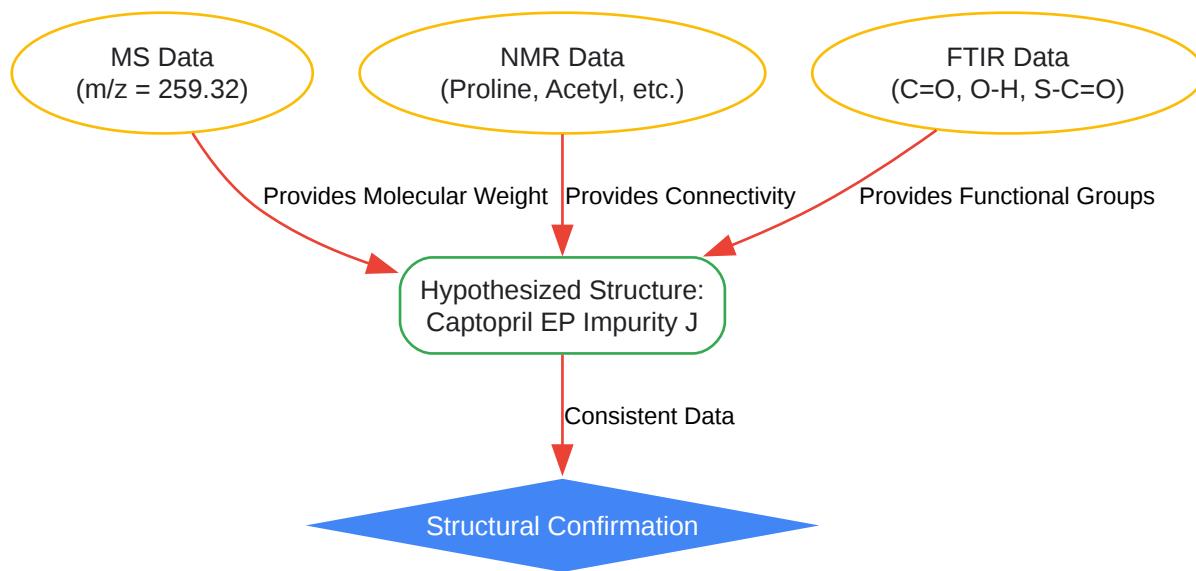
Parameter	Recommended Value
Spectral Range	4000 - 400 $\text{cm}^{-1}$
Resolution	4 $\text{cm}^{-1}$
Number of Scans	32

## Characteristic FTIR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
~3300-2500 (broad)	O-H stretch (Carboxylic acid)
~2970	C-H stretch (aliphatic)
~1740	C=O stretch (Carboxylic acid)
~1690	C=O stretch (Thioester)
~1630	C=O stretch (Amide)
~1450	C-H bend
~1200	C-O stretch

# Logical Relationship for Structural Confirmation

The following diagram illustrates the logical process of confirming the structure of **Captopril EP Impurity J** using the data from the different spectroscopic techniques.



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## References

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